[(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
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Overview
Description
[(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of [(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of hydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions typically involve the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
[(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties . In medicine, it could be explored for its therapeutic potential in treating various diseases . Additionally, its unique structure makes it a valuable compound for industrial applications, including the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of [(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
[(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be compared with other indole derivatives, such as indole-3-acetic acid and various substituted indoles . These compounds share a common indole nucleus but differ in their substituents, which can significantly impact their biological activities and applications . The unique combination of a fluorophenyl group and an acetylindolizine moiety in this compound distinguishes it from other similar compounds and may confer distinct properties and applications .
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-12(23)17-10-13(16-8-4-5-9-22(16)17)19(25)26-11-18(24)21-15-7-3-2-6-14(15)20/h2-10H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCISXULFLCUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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